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An In-depth Technical Guide on the Discovery and Development of BLU-782 for Fibrodysplasia
Ossificans Progressiva

Introduction

Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic
disorder characterized by the progressive replacement of skeletal muscle and connective
tissues with heterotopic bone.[1][2] This process, known as heterotopic ossification (HO), leads
to the formation of a second skeleton, causing severe debilitation, joint immobility, and a
shortened life expectancy.[1][3][4] The root cause of FOP has been identified as a gain-of-
function mutation in the ACVR1 gene, which encodes the Activin A receptor type | (ACVR1),
also known as activin receptor-like kinase 2 (ALK2).[1][5][6] The most prevalent mutation,
found in over 95% of FOP patients, is the R206H substitution.[1][7] This mutation leads to
dysregulated signaling through the bone morphogenetic protein (BMP) pathway.[1][6]

BLU-782 (also known as IPN60130 and later renamed fidrisertib) is a potent and highly
selective small-molecule inhibitor of ALK2 developed by Blueprint Medicines as a targeted
therapy for FOP.[1][8][9] This document provides a comprehensive technical overview of the
discovery, mechanism of action, and preclinical and clinical development of BLU-782.

Pathophysiology of FOP and the Role of
ACVR1/ALK2
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The ACVR1/ALK2 protein is a type | serine/threonine kinase receptor in the TGF-3 superfamily,
playing a crucial role in transducing signals from BMPs.[5][10] In its normal state, the BMP
signaling pathway is essential for skeletal development and repair.[11] The pathway is initiated
when BMP ligands bind to a complex of type | and type Il receptors. This binding leads to the
phosphorylation and activation of the type | receptor (like ALK2) by the type Il receptor. The
activated ALK2 then phosphorylates downstream signaling proteins called SMADs (specifically
SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes
involved in bone and cartilage formation.[5][12][13]

The gain-of-function mutations in ACVRL1 in FOP patients cause the ALK2 receptor to become
hypersensitive to BMP ligands and, crucially, gain a neomorphic response to the ligand activin
A, which normally does not signal through the SMAD1/5/8 pathway to this extent.[7][14] This
results in constitutive and dysregulated activation of the BMP pathway, triggering the cascade
that leads to the formation of ectopic bone in soft tissues.[1][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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